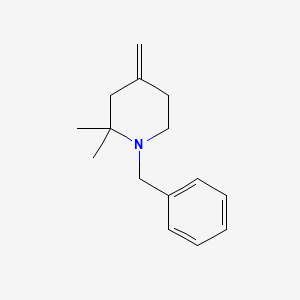
1-Benzyl-2,2-dimethyl-4-methylene-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2,2-dimethyl-4-methylene-piperidine is a chemical compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol This compound is characterized by a piperidine ring substituted with a benzyl group, two methyl groups, and a methylene group
Métodos De Preparación
The synthesis of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine typically involves the reaction of piperidine derivatives with benzyl halides under specific conditions. One common synthetic route includes the alkylation of 2,2-dimethyl-4-methylene-piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Benzyl-2,2-dimethyl-4-methylene-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the methylene group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often under controlled temperature and pressure conditions to achieve the desired products .
Aplicaciones Científicas De Investigación
1-Benzyl-2,2-dimethyl-4-methylene-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various pharmacological effects, including analgesic and anti-inflammatory properties .
Comparación Con Compuestos Similares
1-Benzyl-2,2-dimethyl-4-methylene-piperidine can be compared with other similar compounds, such as:
1-Benzyl-4-methylpiperidine: This compound lacks the additional methyl groups and methylene group, resulting in different chemical and biological properties.
2,2-Dimethyl-4-methylene-1-phenylpiperidine: Similar in structure but with a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.
N-Benzylpiperidine: A simpler structure with only a benzyl group attached to the piperidine ring, used in different synthetic and research contexts.
Propiedades
Fórmula molecular |
C15H21N |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
1-benzyl-2,2-dimethyl-4-methylidenepiperidine |
InChI |
InChI=1S/C15H21N/c1-13-9-10-16(15(2,3)11-13)12-14-7-5-4-6-8-14/h4-8H,1,9-12H2,2-3H3 |
Clave InChI |
XZWCBUIYNZBWGP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C)CCN1CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)
![Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13907625.png)
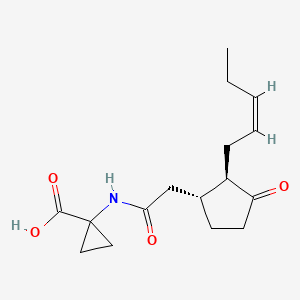
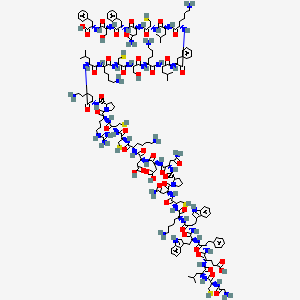
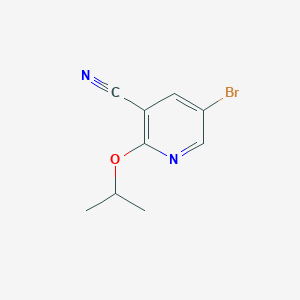
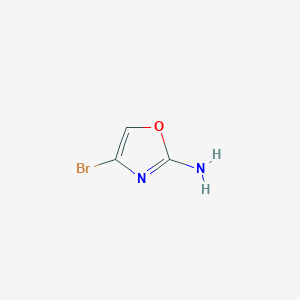
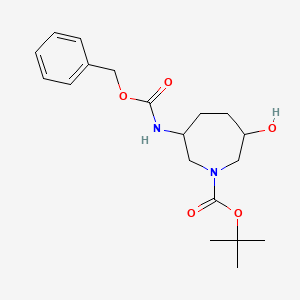
![1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-](/img/structure/B13907659.png)

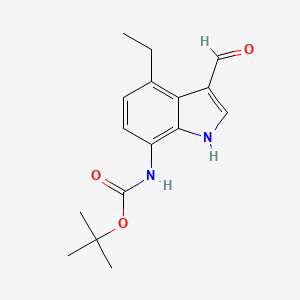

![[2-oxo-2-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl] acetate](/img/structure/B13907679.png)

